molecular formula C7H14O7S B606478 Carboxy-PEG2-sulfonic acid CAS No. 1817735-45-7

Carboxy-PEG2-sulfonic acid

Cat. No. B606478
M. Wt: 242.24
InChI Key: BLCMYFITHZNSPX-UHFFFAOYSA-N
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Description

Carboxy-PEG2-sulfonic acid is a PEG-based PROTAC linker . It contains a carboxylic acid and sulfonic acid functional group . The terminal carboxylic acid can undergo amide coupling reactions with primary amines in the presence of EDC, DCC, and HATU, etc., while the sulfonic acid can undergo esterification and halogen replacement reactions .


Molecular Structure Analysis

The molecular formula of Carboxy-PEG2-sulfonic acid is C7H14O7S . The molecular weight is 242.24 . The SMILES representation is O=C(O)CCOCCOCCS(=O)(O)=O .


Chemical Reactions Analysis

The terminal carboxylic acid of Carboxy-PEG2-sulfonic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . The sulfonic acid can undergo esterification, halogenation, and replacement reactions .

Scientific Research Applications

1. Synthesis and Antiviral Activity

Carboxy-PEG2-sulfonic acid derivatives have been used as catalysts in organic synthesis. For example, in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, a variant of this compound demonstrated significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012).

2. Interpolymer Association

In the study of polymer interactions, Carboxy-PEG2-sulfonic acid has been relevant. It has been investigated in the context of its interaction with acrylic acid copolymers, demonstrating its significance in understanding polymer behavior (Bokias et al., 1994).

3. Catalyst in Organic Synthesis

This compound has been effectively used as a catalyst in the Biginelli-type reaction for synthesizing 3,4-dihydropyrimidinones, showcasing good yield and recyclability (Quan et al., 2009).

4. Biomass Dehydration

It has been applied in the field of biomass conversion, acting as a catalyst for the dehydration of biomass to furfural, highlighting its potential in biofuel production (Zhang et al., 2014).

5. Membrane Formation and Properties

In membrane science, Carboxy-PEG2-sulfonic acid-related compounds have been used to investigate the effects of polyethylene glycol on the formation and properties of hydrophilic sulfonated polyphenylenesulfone membranes, crucial for various membrane applications (Feng et al., 2017).

6. Solvent Extraction Processes

This compound has also been part of a synergistic extraction mixture for the recovery of various radionuclides from highly acidic media, indicating its importance in environmental remediation (Romanovskiy et al., 2001).

7. Synthesis of Benzoxazole Derivatives

Its catalytic activity has been employed for the synthesis of benzoxazole derivatives, an important class of compounds in various chemical industries (Chikhale et al., 2017).

Safety And Hazards

The safety data sheet of Carboxy-PEG2-sulfonic acid indicates that it is not classified as a hazard . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Carboxy-PEG2-sulfonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests that it has potential applications in the development of targeted therapy drugs .

properties

IUPAC Name

3-[2-(2-sulfoethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7S/c8-7(9)1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMYFITHZNSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy-PEG2-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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